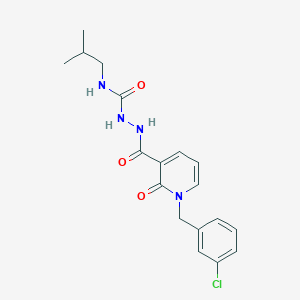

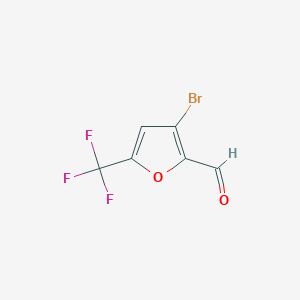

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is an organic compound . It is a derivative of furan, a heterocyclic compound, with a bromine atom and a trifluoromethyl group attached to it .

Synthesis Analysis

The synthesis of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde can be achieved through various methods. One such method involves the use of palladium catalysts and a Lewis acid . The reaction rate can be accelerated by acetic acid as an additive .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde consists of a furan ring with a bromine atom and a trifluoromethyl group attached to it . The InChI code for this compound is 1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Knoevenagel condensations with seven compounds containing an active methyl or methylene group . The effect of microwave irradiation on these condensation reactions has been studied .Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.98 . It is a powder at room temperature and should be stored at 4 degrees Celsius .科学的研究の応用

Heterogeneously Catalyzed Reactions of Carbohydrates

Furfurals, including furan derivatives like 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde, serve as important intermediates in the chemical industry, particularly in the production of furfural and 5-(hydroxymethyl)-2-furaldehyde (HMF) from carbohydrates. The shift towards heterogeneously catalyzed processes offers advantages in terms of green chemistry principles, such as reduced waste and easier separation processes, highlighting the compound's role in sustainable chemical manufacturing (Karinen, Vilonen, & Niemelä, 2011).

Photocatalytic C–C Bond Cleavage for Synthesis

The use of furan-2-carbaldehydes as efficient green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage exemplifies the compound's utility in synthesizing pharmacologically relevant molecules. This process does not require the protection of sensitive groups, which simplifies the synthesis pathway and underscores the compound's versatility in organic synthesis (Yu et al., 2018).

Synthesis of Substituted Furan- and Thiophen-2-carbaldehydes

Research on the preparation of various heterocyclic 2-carbaldehydes, including methods for the Vilsmeier formylation of substituted furans, sheds light on the synthetic routes available for compounds related to 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde. These methods facilitate the synthesis of structurally diverse furan derivatives, demonstrating the compound's significance in creating a variety of chemical entities with potential applications in pharmaceuticals and materials science (Chadwick et al., 1973).

Etherification for Biodiesel Components

The etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol over mesoporous solid acidic catalysts to produce biodiesel components, including 5-(ethoxymethyl)furan-2-carbaldehyde, exemplifies the potential of furan derivatives in renewable energy sources. The selectivity of this reaction is influenced by the acidity of the catalyst, indicating the importance of 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde and related compounds in the development of sustainable fuels (Lanzafame et al., 2011).

作用機序

特性

IUPAC Name |

3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMNYMHXKFYMEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)

![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)

![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)

![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)